Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
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Overview
Description
Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylcarbamothioyl group, dimethoxy tetrahydroisoquinoline, and an ethyl benzoate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core through a Pictet-Spengler reaction.
Introduction of the Benzylcarbamothioyl Group: The benzylcarbamothioyl group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzylcarbamothioyl and benzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate involves its interaction with specific molecular targets. The benzylcarbamothioyl group may interact with enzymes or receptors, modulating their activity. The dimethoxy tetrahydroisoquinoline core can influence neurotransmitter pathways, while the ethyl benzoate moiety may enhance the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: A simpler ester with fewer functional groups.
Benzylcarbamothioyl derivatives: Compounds with similar thioamide groups but different core structures.
Dimethoxy tetrahydroisoquinoline derivatives: Molecules with similar isoquinoline cores but different substituents.
Uniqueness
Ethyl 4-{[2-(benzylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H32N2O5S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(benzylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H32N2O5S/c1-4-35-28(32)21-10-12-23(13-11-21)36-19-25-24-17-27(34-3)26(33-2)16-22(24)14-15-31(25)29(37)30-18-20-8-6-5-7-9-20/h5-13,16-17,25H,4,14-15,18-19H2,1-3H3,(H,30,37) |
InChI Key |
QNRCCAYBYXMAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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